molecular formula C15H19N3O3S B3997524 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B3997524
M. Wt: 321.4 g/mol
InChI Key: AUSJWSQEKKHMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that features a unique fusion of pyridine, thiophene, and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE is unique due to its fused ring system, which combines features of pyridine, thiophene, and pyran rings

Properties

IUPAC Name

6-amino-N-(2-hydroxyethyl)-12,12-dimethyl-11-oxa-4-thia-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-15(2)6-10-8(7-21-15)5-9-11(16)12(22-14(9)18-10)13(20)17-3-4-19/h5,19H,3-4,6-7,16H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSJWSQEKKHMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C(=C(S3)C(=O)NCCO)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-AMINO-N~2~-(2-HYDROXYETHYL)-7,7-DIMETHYL-7,8-DIHYDRO-5H-PYRANO[4,3-B]THIENO[3,2-E]PYRIDINE-2-CARBOXAMIDE

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